N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a novel compound that has shown promise in various fields of research. This compound, also known as CX156, has a molecular formula of C19H28N4O2 and a molecular weight of 344.459 g/mol. It is characterized by the presence of a cyclopentyl group, a phenylpiperazine moiety, and an oxalamide linkage, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Phenylpiperazine Moiety: This step involves the reaction of piperazine with a phenyl group under suitable conditions to form 4-phenylpiperazine.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the phenylpiperazine intermediate.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has shown potential in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: A potent inhibitor of cyclin-dependent kinase 4 and AMPK-related kinase 5.
Uniqueness
N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is unique due to its specific structural features, including the cyclopentyl group and oxalamide linkage, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c24-18(19(25)21-16-6-4-5-7-16)20-10-11-22-12-14-23(15-13-22)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUREDXCGXOMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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